molecular formula C25H28N2O5 B2948181 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one CAS No. 1164522-04-6

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

Cat. No. B2948181
CAS RN: 1164522-04-6
M. Wt: 436.508
InChI Key: DGBDTVNISBOCDB-YUMLRZHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.508. The purity is usually 95%.
BenchChem offers high-quality (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Informatics and Data Science

SMR000221311: may have applications in biomedical informatics and data science . These fields involve the storage, retrieval, sharing, and optimal use of biomedical information, data, and knowledge for problem-solving and decision-making . The compound could be used in research projects that require the analysis of large datasets to identify patterns related to diseases and treatments.

Computational Approaches to Curation

The compound might be useful in computational curation projects, which deal with the management and preservation of digital data . For instance, SMR000221311 could be involved in the development of algorithms that automate the curation of biomedical databases, ensuring that the information is accurate and up-to-date.

Health Disparities Research

SMR000221311: could be applied in research aimed at reducing health disparities . This involves creating and managing resources that help understand and address the factors that contribute to unequal health outcomes among different populations .

Educational Projects and Training

This compound might have a role in educational projects and training programs in the medical and scientific fields. It could be used in studies that assess the effectiveness of different teaching methods or tools in enhancing the learning experience of students in biomedical sciences .

Research on Climate Change and Environmental Health

SMR000221311: could be part of research initiatives focused on climate change and environmental health . Its properties might be relevant in studies that examine the impact of environmental factors on human health and the development of strategies to mitigate these effects .

properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-31-22-7-3-2-5-18(22)6-4-8-23-24(30)19-9-10-21(29)20(25(19)32-23)17-27-13-11-26(12-14-27)15-16-28/h2-10,28-29H,11-17H2,1H3/b6-4+,23-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBDTVNISBOCDB-YUMLRZHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

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